
3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid is a compound that features a thiolane ring with an aminomethyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of a thiolane derivative with an aminomethylating agent under controlled conditions. The reaction typically requires a catalyst and may be carried out in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives.
Applications De Recherche Scientifique
3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiolane ring may also interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.
3-(aminomethyl)phenylboronic acid: Used in organic synthesis and as a ligand in biochemical studies.
Uniqueness
3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid is unique due to its thiolane ring structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.
Propriétés
Formule moléculaire |
C6H11NO4S |
|---|---|
Poids moléculaire |
193.22 g/mol |
Nom IUPAC |
3-(aminomethyl)-1,1-dioxothiolane-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c7-3-6(5(8)9)1-2-12(10,11)4-6/h1-4,7H2,(H,8,9) |
Clé InChI |
KEZLPNZBBQEYNW-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CC1(CN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[4-(Bromomethyl)-5-methylhexyl]oxy}methyl)benzene](/img/structure/B13187251.png)
![2-[5-(Benzyloxy)-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine](/img/structure/B13187265.png)
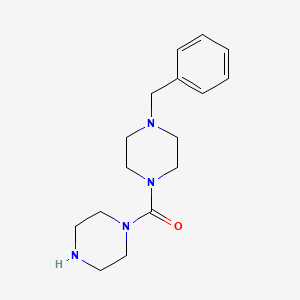
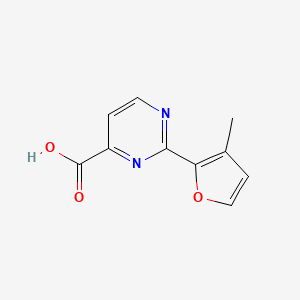
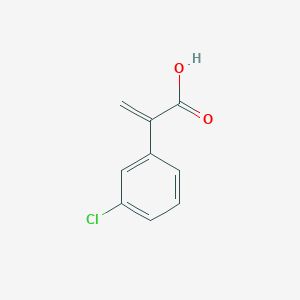

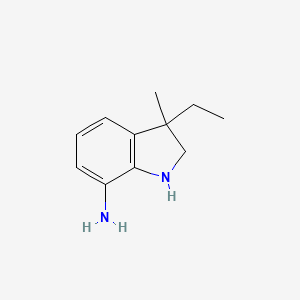

![5-[(Ethylamino)methyl]-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid](/img/structure/B13187296.png)
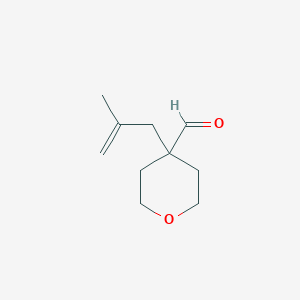
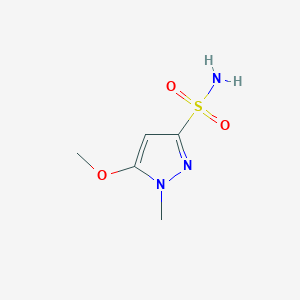

![Methyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B13187326.png)
![5-Methyl-3-{octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-1,2,4-oxadiazole dihydrochloride](/img/structure/B13187328.png)
